molecular formula C8H14O4 B14320195 Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester CAS No. 105469-26-9

Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester

Cat. No.: B14320195
CAS No.: 105469-26-9
M. Wt: 174.19 g/mol
InChI Key: NCMWEHNWCPHXTR-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid, featuring both hydroxy and oxo functional groups. This compound is also known by its IUPAC name, ethyl 4-hydroxy-5-oxohexanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester can be synthesized through various methods. One common approach involves the esterification of hexanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. For instance, the hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester is unique due to the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

105469-26-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 4-hydroxy-5-oxohexanoate

InChI

InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h7,10H,3-5H2,1-2H3

InChI Key

NCMWEHNWCPHXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)C)O

Origin of Product

United States

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